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Compound of Interest

Compound Name: Anticancer agent 50

Cat. No.: B15572702

For Immediate Release

A promising thiazolidinone derivative, identified as Antitumor agent-50, is emerging as a
compound of interest in osteosarcoma research. This small molecule, with the CAS Registry
Number 2891985-53-6, has demonstrated potent antitumor properties, drawing attention from
the drug development community for its potential therapeutic applications in oncology.

Chemical Identity and Physicochemical Properties

Antitumor agent-50, also referred to as compound 1a in some commercial listings, possesses a
core thiazolidinone structure. Its systematic chemical name and detailed structural information
are rooted in its molecular formula, C17H14FNO3S, and a molecular weight of 331.36 g/mol .
[1][2] The structural formula can be elucidated from its SMILES (Simplified Molecular Input Line
Entry System) code: O=C(OC)C1=CC=CC(C(N2C3=CC=CC(F)=C3)SCC2=0)=C1.[2]

Table 1: Physicochemical Properties of Antitumor agent-50
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Property Value Reference
CAS Number 2891985-53-6 [1]
Molecular Formula C17H14FNO3S [1][2]
Molecular Weight 331.36 [11[2]
Chemical Class Thiazolidinone [1]

Biological Activity and Mechanism of Action

Research into the biological activity of thiazolidinone derivatives has highlighted their potential
as anticancer agents, particularly in the context of osteosarcoma, a malignant bone tumor
predominantly affecting children and adolescents.[3][4] While specific data for Antitumor agent-
50 (compound 1a) is part of a broader investigation, a closely related compound from the same
class, compound 60, has been shown to exhibit potent cellular activity in MNNG-HOS
osteosarcoma cells with an IC50 value of 0.072 uM.[3][4] This suggests a potentially similar
high efficacy for Antitumor agent-50.

The proposed mechanism of action for this class of thiazolidinones involves the inhibition of
Phosphoglycerate Kinase 1 (PGK1).[3][4] PGK1 is a key glycolytic enzyme that plays a crucial
role in cellular metabolism and is often upregulated in cancer cells to meet their high energy
demands. By inhibiting PGK1, these compounds can disrupt the energy supply to cancer cells,
leading to cell growth inhibition and apoptosis.

Table 2: In Vitro Anticancer Activity of a Related Thiazolidinone (Compound 60)

Cell Line IC50 (pM) Cancer Type Reference

MNNG-HOS 0.072 Osteosarcoma [3114]

Experimental Protocols

The synthesis and biological evaluation of thiazolidinone derivatives, including compounds
structurally similar to Antitumor agent-50, have been described in the scientific literature.
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Synthesis of Thiazolidinone Core Structure

A general and representative synthetic route for the thiazolidinone ring, which is the core of
Antitumor agent-50, involves a one-pot reaction. This reaction utilizes an aniline derivative, an
aldehyde, and glycolic acid as the primary reactants.[3] This methodology allows for the
efficient construction of the central heterocyclic scaffold.

(Aniline Derivative)

Aldehyde One-Pot Condensation Thiazolidinone Core Structure

Glycolic Acid

Click to download full resolution via product page

Caption: General workflow for the one-pot synthesis of the thiazolidinone core.

In Vitro Cell Proliferation Assay

The anticancer activity of these compounds is typically assessed using cell-based assays. A
common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
assay or similar colorimetric assays that measure cell viability.

e Cell Culture: Human osteosarcoma cell lines (e.g., MNNG-HOS) are cultured in appropriate
media and conditions.

o Compound Treatment: Cells are seeded in 96-well plates and treated with various
concentrations of the test compound (e.g., Antitumor agent-50).

 Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
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 Viability Assessment: A reagent like MTT is added to the wells. Viable cells with active
metabolism convert the MTT into a colored formazan product.

o Data Analysis: The absorbance of the formazan is measured using a microplate reader. The

IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then
calculated.

Proposed Signaling Pathway Inhibition

The targeted inhibition of PGK1 by thiazolidinone derivatives like Antitumor agent-50 is

hypothesized to disrupt the glycolytic pathway, a central metabolic route for energy production
in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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